molecular formula C15H14N2O2S B11539176 N'-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide

N'-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide

Cat. No.: B11539176
M. Wt: 286.4 g/mol
InChI Key: NMUWNWFKRQPMAD-RYUDHWBXSA-N
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Description

N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide is a complex organic compound that features a cyclopropane ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using benzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Formation of the Carbohydrazide: The final step involves the reaction of the thiophene-2-carboxylic acid with hydrazine hydrate to form the carbohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiophene derivatives.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide exerts its effects depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

    Materials Science: The compound’s electronic properties can be exploited to create materials with specific conductive or semiconductive properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbohydrazide: Lacks the cyclopropane and phenyl groups, making it less structurally complex.

    2-Phenylcyclopropanecarboxylic acid: Lacks the thiophene and carbohydrazide functionalities.

    N’-Phenylthiophene-2-carbohydrazide: Lacks the cyclopropane ring.

Uniqueness

N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide is unique due to the combination of its cyclopropane ring, phenyl group, and thiophene ring. This structural complexity provides it with unique chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N'-[(1S,2R)-2-phenylcyclopropanecarbonyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C15H14N2O2S/c18-14(16-17-15(19)13-7-4-8-20-13)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,16,18)(H,17,19)/t11-,12-/m0/s1

InChI Key

NMUWNWFKRQPMAD-RYUDHWBXSA-N

Isomeric SMILES

C1[C@H]([C@H]1C(=O)NNC(=O)C2=CC=CS2)C3=CC=CC=C3

Canonical SMILES

C1C(C1C(=O)NNC(=O)C2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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